Thaxtomin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

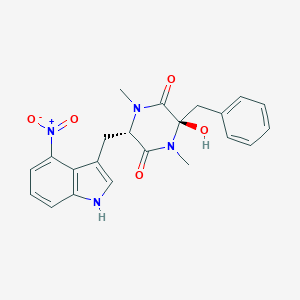

Thaxtomin B is a natural product found in Streptomyces ipomoeae and Streptomyces with data available.

Aplicaciones Científicas De Investigación

Herbicidal Properties

Mechanism of Action

Thaxtomin B acts primarily as an inhibitor of cellulose biosynthesis in plants. It disrupts the structural integrity of the plant cell wall by targeting cellulose synthesis, which is crucial for plant growth and stability. This action leads to symptoms such as wilting and stunted growth in susceptible plants .

Agricultural Applications

this compound has been investigated as a natural herbicide due to its potent activity against a range of weed species. Research indicates that it effectively controls the germination and growth of broadleaf, sedge, and grass weeds . The compound's ability to inhibit cellulose synthesis makes it particularly effective in agricultural settings where controlling unwanted vegetation is essential.

Pathogenicity in Plants

Role in Plant-Pathogen Interactions

this compound is not only a herbicide but also a virulence factor for S. scabiei, the pathogen responsible for common scab disease in potatoes and other crops. The production of thaxtomins, including this compound, is induced by specific plant signals, allowing the pathogen to effectively invade host tissues .

Case Studies

- In studies involving Arabidopsis thaliana, this compound was shown to alter gene expression related to cell wall synthesis and induce early defense responses, highlighting its dual role as both a pathogenic agent and a tool for studying plant defense mechanisms .

- Another study demonstrated that deletion of key genes involved in thaxtomin biosynthesis significantly reduced the virulence of S. scabiei, underscoring the importance of this compound in the pathogenicity of this bacterium .

Biotechnological Advancements

Synthetic Biology Approaches

Recent advancements in synthetic biology have enabled the engineering of non-pathogenic Streptomyces strains to produce this compound and its analogs. This approach not only enhances the yield of thaxtomins but also reduces safety concerns associated with using pathogenic strains for agricultural applications .

Production Optimization

Research has focused on optimizing fermentation conditions to maximize thaxtomin production. For example, engineered strains of S. albus have been shown to produce high yields of this compound when cultured under specific nutrient conditions, making large-scale production more feasible .

Comparative Data on Thaxtomin Production

The following table summarizes key findings related to thaxtomin production from various studies:

Propiedades

Número CAS |

122380-19-2 |

|---|---|

Fórmula molecular |

C22H22N4O5 |

Peso molecular |

422.4 g/mol |

Nombre IUPAC |

(3R,6S)-3-benzyl-3-hydroxy-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione |

InChI |

InChI=1S/C22H22N4O5/c1-24-18(11-15-13-23-16-9-6-10-17(19(15)16)26(30)31)20(27)25(2)22(29,21(24)28)12-14-7-4-3-5-8-14/h3-10,13,18,23,29H,11-12H2,1-2H3/t18-,22+/m0/s1 |

Clave InChI |

PCCPGPMTZJOQFC-PGRDOPGGSA-N |

SMILES |

CN1C(C(=O)N(C(C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |

SMILES isomérico |

CN1[C@H](C(=O)N([C@](C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |

SMILES canónico |

CN1C(C(=O)N(C(C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |

Sinónimos |

thaxtomin B thaxtomine B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.